molecular formula C16H19ClN2O B1420328 2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole CAS No. 1096913-02-8

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole

Cat. No.: B1420328
CAS No.: 1096913-02-8
M. Wt: 290.79 g/mol
InChI Key: WFGHFMXJSRNERO-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and phenyl groups, along with the cyclopentylethyl substituent, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different derivatives by altering the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[Chloro(phenyl)methyl]-1,3,4-oxadiazole: Lacks the cyclopentylethyl substituent, which may affect its reactivity and applications.

    5-(2-Cyclopentylethyl)-1,3,4-oxadiazole: Does not have the chloro(phenyl)methyl group, leading to different chemical properties.

Uniqueness

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15(13-8-2-1-3-9-13)16-19-18-14(20-16)11-10-12-6-4-5-7-12/h1-3,8-9,12,15H,4-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHFMXJSRNERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NN=C(O2)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 2
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 3
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole

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